molecular formula C12H15FN2O5S B2704235 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine CAS No. 2418696-03-2

3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine

Cat. No. B2704235
CAS RN: 2418696-03-2
M. Wt: 318.32
InChI Key: DMIYURZHCMECDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has been studied for its potential applications in the field of medicine and pharmacology. In

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine in lab experiments is its potential use in cancer treatment and the treatment of viral infections. It has also been found to have anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine. One direction is to further investigate its mechanism of action and how it inhibits the activity of certain enzymes. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, research could also focus on developing new synthetic methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine involves several steps. The first step involves the reaction of 3-hydroxypyridine with methyl isocyanate to form 3-methylcarbamoylpyridine. The second step involves the reaction of 3-methylcarbamoylpyridine with trifluoromethanesulfonic anhydride to form 3-trifluoromethanesulfonyloxy-5-methylpyridine. The final step involves the reaction of 3-trifluoromethanesulfonyloxy-5-methylpyridine with 3-oxanone to form 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine.

Scientific Research Applications

3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have antitumor activity and has been studied for its potential use in cancer treatment. It has also been found to have antiviral activity and has been studied for its potential use in the treatment of viral infections.

properties

IUPAC Name

3-fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O5S/c1-15(10-3-2-4-19-8-10)12(16)9-5-11(7-14-6-9)20-21(13,17)18/h5-7,10H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIYURZHCMECDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCOC1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine

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